Metoprolol Acid-d5
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Overview
Description
Metoprolol Acid-d5 is a deuterated form of Metoprolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Metoprolol. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that can be easily traced in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metoprolol Acid-d5 involves the incorporation of deuterium atoms into the Metoprolol molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions: Metoprolol Acid-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding metabolites. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert this compound back to its parent compound. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the side chain of this compound. Reagents such as sodium hydroxide (NaOH) and halogenating agents are used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Regeneration of the parent Metoprolol compound.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
Metoprolol Acid-d5 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: The deuterated form allows for precise tracking of the compound in biological systems, aiding in the study of absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify metabolites formed in vivo.
Drug Interaction Studies: The compound is used to study interactions with other drugs and their impact on Metoprolol metabolism.
Clinical Research: this compound is used in clinical trials to understand the pharmacodynamics and therapeutic effects of Metoprolol in patients.
Mechanism of Action
Metoprolol Acid-d5 exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.
Comparison with Similar Compounds
Atenolol: Another selective beta-1 adrenergic receptor blocker used for similar therapeutic purposes.
Propranolol: A non-selective beta-blocker that affects both beta-1 and beta-2 receptors.
Bisoprolol: A highly selective beta-1 blocker with similar pharmacological properties.
Comparison:
Selectivity: Metoprolol Acid-d5 is highly selective for beta-1 receptors, whereas Propranolol is non-selective.
Pharmacokinetics: The deuterated form of Metoprolol provides enhanced stability and traceability in pharmacokinetic studies compared to non-deuterated forms.
Therapeutic Use: While all these compounds are used to manage cardiovascular conditions, this compound is primarily used in research settings due to its isotopic labeling.
This compound stands out due to its unique isotopic labeling, making it an invaluable tool in pharmacokinetic and metabolic research.
Properties
IUPAC Name |
2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18)/i8D2,9D2,12D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQIRTNPJRFRCZ-FPWSDNDASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)O)O)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.